molecular formula C8H6N2O B167162 4-Hydroxyquinazoline CAS No. 134434-33-6

4-Hydroxyquinazoline

Cat. No.: B167162
CAS No.: 134434-33-6
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline is a heterocyclic organic compound with the molecular formula C8H6N2O It is a derivative of quinazoline, featuring a hydroxyl group at the fourth position

Scientific Research Applications

4-Hydroxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

4-Hydroxyquinazoline acts by inhibiting PARP, a key enzyme located in the nucleus that is involved in repairing single-stranded DNA breaks and maintaining chromosome integrity . It specifically and potently inhibits PARP-1 .

Safety and Hazards

4-Hydroxyquinazoline is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Research is ongoing to develop novel 4-Hydroxyquinazoline derivatives with enhanced sensitivity in primary PARPi-resistant cells . These derivatives have shown promising results in in vitro studies using primary PARPi-resistant cell lines . Further investigation is needed to confirm these findings and explore their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinazoline can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives. For instance, the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions for four hours yields this compound . Another method includes the reaction of anthranilic acid with formamide, which involves heating the mixture to 140-150°C for four hours, followed by cooling and recrystallization .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of stainless steel reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline-4,6-dione.

    Reduction: Reduction reactions can convert it into 4-aminoquinazoline.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinazoline-4,6-dione.

    Reduction: 4-Aminoquinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    Quinazoline: The parent compound of 4-Hydroxyquinazoline, lacking the hydroxyl group.

    4-Aminoquinazoline: A reduction product of this compound.

    Quinazoline-4,6-dione: An oxidation product of this compound.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PARP and induce apoptosis in cancer cells sets it apart from other quinazoline derivatives .

Properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-36-1
Record name 4(1H)-Quinazolinone
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URL https://commonchemistry.cas.org/detail?cas_rn=491-36-1
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863
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Record name 4-Hydroxyquinazoline
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Record name Quinazolin-4(1H)-one
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Record name 4-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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